molecular formula C24H23N3O4S B11426350 2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11426350
M. Wt: 449.5 g/mol
InChI Key: JZOFFLLTCAGOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound featuring an imidazolidinone core, a thiophene ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Imidazolidinone Core: This can be achieved by reacting a phenyl-substituted urea with an appropriate diketone under acidic conditions to form the imidazolidinone ring.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 4-methoxyphenylacetic acid or its derivatives under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the imidazolidinone ring, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: Oxidized thiophene derivatives

    Reduction: Reduced imidazolidinone derivatives

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, 2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is investigated for its potential as a therapeutic agent. Its structural components suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazolidinone core can mimic natural substrates, allowing it to bind to active sites of enzymes, potentially inhibiting their activity. The thiophene and methoxyphenyl groups can enhance binding affinity and specificity through additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    2-{2,5-dioxo-1-phenyl-3-[2-(furan-2-yl)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide: Similar structure but with a furan ring instead of thiophene.

    2-{2,5-dioxo-1-phenyl-3-[2-(pyridin-2-yl)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide: Contains a pyridine ring instead of thiophene.

Uniqueness

The presence of the thiophene ring in 2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its furan or pyridine analogs. This can lead to different biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[2,5-dioxo-1-phenyl-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H23N3O4S/c1-31-19-11-9-17(10-12-19)25-22(28)16-21-23(29)27(18-6-3-2-4-7-18)24(30)26(21)14-13-20-8-5-15-32-20/h2-12,15,21H,13-14,16H2,1H3,(H,25,28)

InChI Key

JZOFFLLTCAGOLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.